Isoamyl isovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1ml in 6ml 70% ethanol (in ethanol)

Canonical SMILES

Isoamyl isovalerate, also known as isopentyl isovalerate or 3-methylbutyl 3-methylbutanoate, finds limited application in scientific research outside its well-established role in the food industry as a flavoring agent [, ]. However, there are a couple of interesting research areas where it has been investigated:

Enzyme Efficiency Optimization

Studies have explored the use of isoamyl isovalerate as a substrate for lipases, enzymes that break down fats. Researchers have investigated methods to optimize the production of isoamyl isovalerate using immobilized lipases, with the goal of improving efficiency and yield [].

Flavor Chemistry Research

Due to its distinctive apple-like aroma, isoamyl isovalerate can be a useful tool in flavor chemistry research. Scientists may use it to study odor perception, flavor interactions, or the development of artificial flavors [].

Isoamyl isovalerate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 172.26 g/mol. It is commonly known for its fruity aroma, particularly reminiscent of apples, and is often utilized in the flavoring and fragrance industries. The compound is also referred to by other names, including isovaleric acid, isoamyl ester, and apple essence .

In this reaction, concentrated sulfuric acid acts as a catalyst. Other methods of synthesis include direct electrolytic oxidation of isoamyl alcohol and enzymatic synthesis using immobilized lipases .

Research indicates that isoamyl isovalerate exhibits antimicrobial properties, which may contribute to its utility in food preservation. Additionally, its pleasant aroma makes it a candidate for applications in cosmetics and personal care products. Some studies suggest that it may have potential effects on human health, although further research is necessary to fully understand its biological implications .

Isoamyl isovalerate can be synthesized through various methods:

- Esterification Method: This involves heating isoamyl alcohol and isovaleric acid in the presence of sulfuric acid as a catalyst. The reaction typically requires reflux conditions for several hours.

- Electrolytic Oxidation: This method utilizes electrolysis to oxidize isoamyl alcohol directly, producing isoamyl isovalerate with a yield of approximately 70.6% under controlled conditions .

- Enzymatic Synthesis: Utilizing immobilized lipase enzymes has been shown to facilitate the synthesis of isoamyl isovalerate under mild conditions, enhancing yield and reducing by-products .

Isoamyl isovalerate finds extensive applications in various industries:

- Flavoring: It is widely used in food products to impart fruity flavors, particularly in beverages and confectionery.

- Fragrance: The compound's appealing scent makes it suitable for use in perfumes and scented products.

- Pharmaceuticals: Its antimicrobial properties may allow for applications in drug formulations or as a preservative .

Isoamyl isovalerate shares structural similarities with several other esters and compounds known for their fruity aromas. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Isoamyl acetate | Known for its strong banana aroma | |

| Ethyl butyrate | Fruity scent reminiscent of pineapples | |

| Butyl acetate | Commonly used solvent with a sweet smell | |

| Isobutyl acetate | Used in flavoring; has a slightly different odor profile |

Uniqueness of Isoamyl Isovalerate

What distinguishes isoamyl isovalerate from these similar compounds is its specific fruity aroma profile that closely resembles apples. This makes it particularly valuable in flavoring applications where an apple note is desired, setting it apart from other esters that may evoke different fruit scents or serve different functional roles.

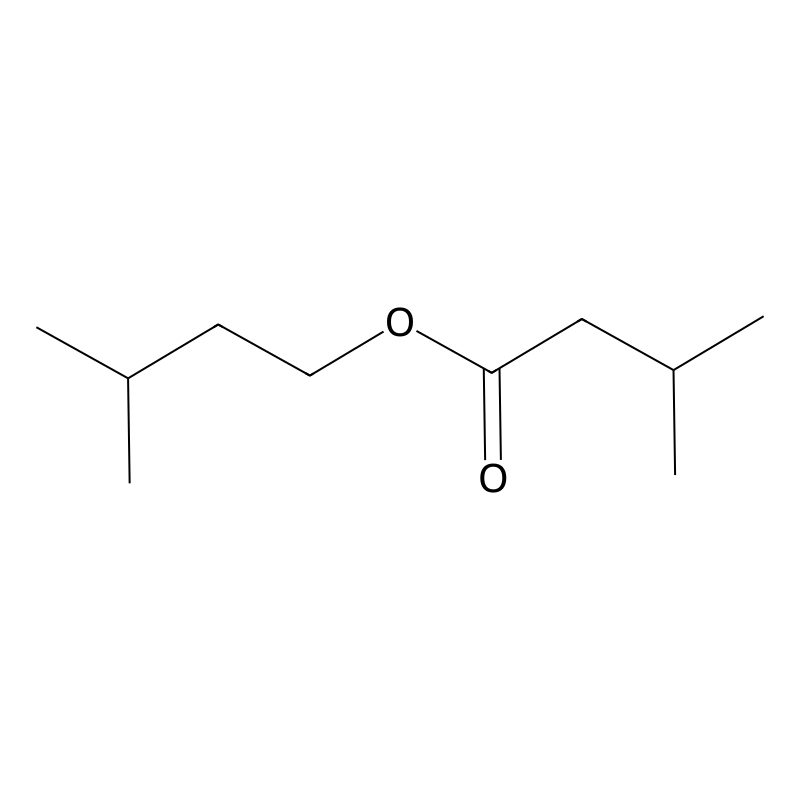

Isoamyl isovalerate, known in systematic nomenclature as 3-methylbutyl 3-methylbutanoate, represents a branched-chain ester with the molecular formula C₁₀H₂₀O₂. The compound possesses a molecular weight of 172.27 daltons and is identified by the Chemical Abstracts Service number 659-70-1. Alternative nomenclature includes isopentyl isovalerate, isovaleric acid isoamyl ester, and 3-methylbutyl 3-methylbutyrate.

The structural architecture of isoamyl isovalerate consists of two distinct branched alkyl components connected through an ester linkage. The molecule features a 3-methylbutyl group (isoamyl group) attached to the oxygen atom of the ester bond, while a 3-methylbutanoyl group (isovaleryl group) forms the carbonyl portion of the ester. This specific arrangement of carbon atoms creates a symmetrical branching pattern that significantly influences the compound's physical and chemical properties.

Table 1: Physical Properties of Isoamyl Isovalerate

The compound exhibits characteristic organoleptic properties that define its commercial value. Isoamyl isovalerate presents a distinctive fruity odor profile, commonly described as reminiscent of apple, apricot, banana, and pear. The taste characteristics include sweet apple, green, and fruity notes, with detection thresholds as low as 20 parts per billion and taste recognition at 15 parts per million. These sensory attributes result directly from the compound's molecular structure, particularly the branched configuration that influences its interaction with olfactory and gustatory receptors.

The solubility profile of isoamyl isovalerate demonstrates typical ester behavior. The compound exhibits negligible solubility in water, with estimates suggesting approximately 44.59 milligrams per liter at 25°C. Conversely, it displays excellent solubility in organic solvents including ethanol, ether, benzene, and various hydrocarbons. This solubility pattern reflects the predominantly hydrophobic nature of the molecule, attributed to its extensive alkyl branching and relatively small polar ester functional group.

Historical Context and Discovery

The historical development of isoamyl isovalerate knowledge intertwines with broader advances in organic chemistry and natural product isolation techniques. While specific discovery dates remain undocumented in available literature, the compound's identification likely occurred during the systematic investigation of fruit essences and fermentation products in the late nineteenth and early twentieth centuries. The recognition of isoamyl isovalerate as a distinct chemical entity emerged alongside developments in ester chemistry and the growing understanding of flavor compound structures.

Early research into fruit aromas and fermentation byproducts provided the foundation for isoamyl isovalerate characterization. The compound was initially identified as a constituent of various natural sources, including fruit essences and alcoholic beverages. Historical documentation indicates its presence in cognac, cider, and other fermented products, suggesting that its organoleptic properties were recognized long before its chemical structure was fully elucidated.

The systematic study of isoamyl isovalerate gained momentum with advances in analytical chemistry, particularly gas chromatography and mass spectrometry techniques. These developments enabled researchers to isolate, identify, and quantify the compound in complex natural matrices. The establishment of its role as a key flavor component in apple and other fruit aromas contributed to its commercial significance and drove further research into its synthesis and applications.

Industrial interest in isoamyl isovalerate developed parallel to the growth of the flavoring and fragrance industries. The compound's distinctive apple-like aroma profile made it particularly valuable for food flavoring applications, leading to investigations into efficient synthetic production methods. The development of practical synthesis routes, including direct esterification and enzymatic approaches, marked significant milestones in the compound's commercial history.

Natural Occurrence vs. Synthetic Production Pathways

Isoamyl isovalerate demonstrates widespread natural occurrence across diverse biological systems, establishing its significance as a naturally produced flavor compound. The ester has been identified in numerous fruit species, including apple, banana, tomato, and various tropical fruits. Natural production occurs through enzymatic esterification processes within plant tissues, where specific esterases catalyze the formation of the ester bond between isoamyl alcohol and isovaleric acid precursors.

Table 2: Natural Sources of Isoamyl Isovalerate

The biosynthetic pathway for isoamyl isovalerate in plants involves the enzymatic conversion of amino acid precursors. Leucine and isoleucine metabolism contributes to the formation of both isoamyl alcohol and isovaleric acid components through deamination and decarboxylation reactions. Subsequent esterification by plant esterases produces the final ester product, which accumulates in fruit tissues and contributes to characteristic aroma profiles.

Synthetic production of isoamyl isovalerate employs multiple approaches, with direct esterification representing the most common industrial method. The Fischer esterification reaction between isoamyl alcohol and isovaleric acid, catalyzed by mineral acids such as sulfuric acid, provides a straightforward synthetic route. Optimization studies have demonstrated that optimal conditions include a molar ratio of 1.1:1 alcohol to acid, 6.4% catalyst concentration, 2-hour reaction time, and 10 milliliters of water-carrying agent, achieving yields up to 97.5%.

Alternative synthetic approaches include the use of heteropolyacid catalysts, which offer advantages in terms of catalyst recovery and environmental impact. Sulfonated organic heteropolyacid salts have shown superior catalytic efficiency and reusability, maintaining activity through six reaction cycles without significant performance degradation. These ionic liquid catalysts provide enhanced selectivity and reduced side product formation compared to traditional mineral acid catalysts.

Enzymatic synthesis represents a growing area of interest for isoamyl isovalerate production, particularly for applications requiring natural labeling. Immobilized lipases from Rhizomucor miehei have demonstrated effectiveness in catalyzing the esterification reaction under mild conditions. Optimal enzymatic synthesis conditions include 0.75 molar alcohol concentration, 0.5 molar acid concentration (1.5:1 ratio), 10 grams per liter enzyme concentration, and 50°C reaction temperature in n-hexane solvent, achieving yields exceeding 85% after 144 hours.

The choice between natural extraction and synthetic production depends on economic factors, regulatory requirements, and end-use applications. Natural isoamyl isovalerate commands premium pricing but offers advantages for products marketed as natural or organic. Synthetic production provides cost-effective access to large quantities while maintaining identical chemical composition and properties. The development of efficient synthetic routes and enzymatic processes continues to expand the commercial viability of isoamyl isovalerate across diverse applications.

Table 3: Synthetic Production Methods Comparison

The environmental considerations associated with different production methods influence industrial preferences. Enzymatic synthesis offers reduced environmental impact through mild reaction conditions and biodegradable catalysts. However, longer reaction times and higher costs limit its large-scale application. Traditional chemical synthesis provides rapid production rates but requires careful handling of acidic catalysts and potential waste treatment. The selection of appropriate production methods continues to evolve with advancing technology and changing regulatory requirements.

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H nuclear magnetic resonance spectrum of isoamyl isovalerate provides detailed structural information through characteristic chemical shift patterns and coupling constants. The ester functionality exhibits a distinctive triplet at 4.0-4.2 parts per million, corresponding to the methylene protons adjacent to the oxygen atom, integrating for two hydrogen atoms [1] [4] [5]. The isovalerate portion displays methyl group signals as doublets at 1.1-1.2 parts per million, representing six hydrogen atoms from the branched chain structure [5]. Similarly, the isoamyl segment contributes methyl resonances appearing as doublets at 0.9-1.0 parts per million, accounting for six hydrogen atoms [5]. The methylene group alpha to the ester linkage resonates as a doublet at 2.3-2.5 parts per million, integrating for two hydrogen atoms [5]. The branching carbon-hydrogen signals appear as complex multiplets in the 1.6-1.8 parts per million region, representing two hydrogen atoms [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The ¹³C nuclear magnetic resonance spectrum reveals the carbon framework of isoamyl isovalerate through distinct chemical shift regions. The carbonyl carbon resonates as a singlet in the 170-175 parts per million range, characteristic of ester functionality [6] [7]. The ester-linked methylene carbon appears at 62-65 parts per million as a singlet [6] [7]. The aliphatic carbon atoms occupy the 20-45 parts per million region, representing six carbon environments as singlets [6] [7]. The methyl carbon atoms resonate at 22-25 parts per million, accounting for four carbon environments [6] [7]. This spectral pattern confirms the branched ester structure and provides unambiguous identification of the compound.

Fourier Transform Infrared Spectroscopic Fingerprint

The Fourier transform infrared spectrum of isoamyl isovalerate exhibits characteristic absorption bands that confirm the molecular structure. The ester carbonyl stretch appears as a strong absorption at 1735-1745 wavenumbers, representing the fundamental C=O stretching vibration [4] [8] [9]. Aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions between 2850-2970 wavenumbers [4] [8] [9]. The ester carbon-oxygen stretch produces strong absorptions in the 1150-1250 wavenumber region [4] [8] [9]. Methyl carbon-hydrogen bending vibrations appear as medium intensity bands at 1370-1450 wavenumbers [4] [8] [9]. Aliphatic carbon-carbon stretching absorptions occur at 800-1000 wavenumbers with medium intensity [4] [8] [9]. Methylene deformation bands are observed at 1460-1480 wavenumbers [4] [8] [9]. Ether-like carbon-oxygen stretching vibrations contribute medium intensity absorptions at 1020-1080 wavenumbers [4] [8] [9].

| NMR Type | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR - Ester CH₂ | 4.0-4.2 | Triplet | 2H | [1] [4] [5] |

| ¹H NMR - Methyl Groups (isovalerate) | 1.1-1.2 | Doublet | 6H | [5] |

| ¹H NMR - Methyl Groups (isoamyl) | 0.9-1.0 | Doublet | 6H | [5] |

| ¹H NMR - CH₂ (α to ester) | 2.3-2.5 | Doublet | 2H | [5] |

| ¹H NMR - CH (branching) | 1.6-1.8 | Multiplet | 2H | [5] |

| ¹³C NMR - Carbonyl Carbon | 170-175 | Singlet | 1C | [6] [7] |

| ¹³C NMR - Ester CH₂ | 62-65 | Singlet | 1C | [6] [7] |

| ¹³C NMR - Aliphatic Carbons | 20-45 | Singlet | 6C | [6] [7] |

| ¹³C NMR - Methyl Carbons | 22-25 | Singlet | 4C | [6] [7] |

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| C=O Stretch (Ester) | 1735-1745 | Strong | Ester carbonyl stretching | [4] [8] [9] |

| C-H Stretch (Aliphatic) | 2850-2970 | Strong | Aliphatic C-H stretching | [4] [8] [9] |

| C-O Stretch (Ester) | 1150-1250 | Strong | Ester C-O stretching | [4] [8] [9] |

| C-H Bending (Methyl) | 1370-1450 | Medium | Methyl C-H bending | [4] [8] [9] |

| C-C Stretch | 800-1000 | Medium | Aliphatic C-C stretching | [4] [8] [9] |

| CH₂ Deformation | 1460-1480 | Medium | Methylene deformation | [4] [8] [9] |

| C-O-C Stretch | 1020-1080 | Medium | Ether-like C-O stretching | [4] [8] [9] |

Thermodynamic Properties: Boiling Point, Density, and Refractive Index

Thermal Transition Characteristics

Isoamyl isovalerate exhibits a boiling point range of 191-194°C under standard atmospheric pressure conditions [1] [2] [10] [11]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the ester structure. The melting point occurs at -58.15°C, indicating that the compound remains liquid under normal ambient conditions [12] [13]. The flash point ranges from 67-72°C, classifying the compound as a combustible liquid requiring appropriate safety precautions during handling and storage [12] [11] [14].

Density and Specific Gravity Measurements

The density of isoamyl isovalerate at 20°C ranges from 0.854-0.858 grams per milliliter [1] [10] [15]. The specific gravity at 25°C spans 0.851-0.863, indicating a density lower than water [11] [15] [16]. These density values demonstrate the typical characteristics of organic ester compounds and provide essential data for process calculations and quality control applications. The vapor pressure at 25°C measures 0.452 millimeters of mercury, indicating moderate volatility under ambient conditions [17] [18].

Optical Properties and Refractive Index

The refractive index of isoamyl isovalerate at 20°C ranges from 1.411-1.414 [1] [19] [15]. This optical property serves as an important identity parameter and quality indicator for the compound. The refractive index values fall within the expected range for aliphatic esters and can be used for rapid identification and purity assessment of the compound.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 172.27 | [1] [2] [3] |

| Appearance | Colorless to pale yellow liquid | [1] [19] [11] |

| Boiling Point (°C) | 191-194 | [1] [2] [10] [11] |

| Density at 20°C (g/mL) | 0.854-0.858 | [1] [10] [15] |

| Refractive Index at 20°C | 1.411-1.414 | [1] [19] [15] |

| Flash Point (°C) | 67-72 | [12] [11] [14] |

| Melting Point (°C) | -58.15 | [12] [13] |

| Vapor Pressure at 25°C (mm Hg) | 0.452 | [17] [18] |

| Specific Gravity at 25°C | 0.851-0.863 | [11] [15] [16] |

Solubility Behavior in Organic Solvents and Aqueous Systems

Aqueous Solubility Characteristics

Isoamyl isovalerate demonstrates limited solubility in water, with a measured value of 48.1 milligrams per liter at 20°C [1] [13] [20]. This low aqueous solubility, equivalent to 0.016 grams per liter, reflects the hydrophobic nature of the branched aliphatic ester structure [13] [20]. The compound is classified as insoluble in water for practical applications, requiring organic solvents for dissolution and formulation purposes [1] [13] [20].

Organic Solvent Compatibility

The compound exhibits excellent solubility in ethanol and diethyl ether, achieving complete miscibility with these common organic solvents [1] [3] [13]. Benzene provides high solubility for isoamyl isovalerate, supporting its use in non-polar organic systems [13] [20]. The compound demonstrates broad compatibility with most organic solvents, including alcohols, ethers, and aromatic compounds [15] [21] [16]. Specialized applications utilize its solubility in paraffin oil and fixed oils for specific formulations [17] [18]. Propylene glycol shows limited compatibility, with only slight solubility observed [17] [15] [16].

Partition Coefficient and Distribution Properties

The logarithm of the octanol-water partition coefficient for isoamyl isovalerate measures 3.53, indicating strong lipophilic character and preferential distribution into organic phases [17] [18]. This high partition coefficient supports the compound's behavior in extraction processes and biological systems, where it preferentially accumulates in lipid-rich environments.

| Solvent System | Solubility | Numerical Value | Reference |

|---|---|---|---|

| Water | Insoluble (48.1 mg/L at 20°C) | 0.016 g/L | [1] [13] [20] |

| Ethanol | Miscible | Complete | [1] [3] [13] |

| Diethyl Ether | Miscible | Complete | [1] [3] [13] |

| Benzene | Soluble | High | [13] [20] |

| Propylene Glycol | Slightly Soluble | Limited | [17] [15] [16] |

| Most Organic Solvents | Soluble | High | [15] [21] [16] |

| Paraffin Oil | Soluble | High | [17] [18] |

| Fixed Oils | Soluble | High | [17] [18] |

Stability Under Thermal and Oxidative Conditions

Thermal Stability Assessment

Isoamyl isovalerate demonstrates good thermal stability under normal storage conditions, maintaining integrity for 24-36 months when stored properly [11] [21] [22]. The compound remains stable up to approximately 150°C, beyond which thermal decomposition begins to occur [23] [14] [24]. Elevated temperatures promote hydrolysis reactions, yielding isovaleric acid and isoamyl alcohol as primary degradation products [23] [14] [24]. Extended heating above the thermal stability threshold results in progressive breakdown of the ester linkage and formation of volatile decomposition products.

Oxidative Stability and Degradation Pathways

The compound exhibits susceptibility to oxidative degradation under ambient atmospheric conditions [25] [26]. Atmospheric oxidation processes can lead to the formation of oxidized derivatives and deterioration of product quality [25] [26]. The addition of antioxidants significantly improves oxidative stability and extends shelf life [25] [26]. Recent studies on atmospheric degradation mechanisms of related esters indicate that hydrogen abstraction reactions dominate the initial oxidation steps [25].

Chemical Stability and Reactivity

Under normal handling and storage conditions, isoamyl isovalerate presents no significant reactivity hazards [14] [24] [28]. The compound remains chemically stable when stored according to recommended guidelines, with no dangerous reactions observed under normal use conditions [14] [24] [28]. Compatibility studies indicate good stability when stored in glass, stainless steel, or phenolic-lined containers [21]. The compound should be protected from strong acids, bases, and oxidizing agents to maintain chemical integrity [14] [24].

| Condition | Stability Assessment | Degradation Products | Recommended Conditions | Reference |

|---|---|---|---|---|

| Room Temperature Storage | Stable (24-36 months) | None observed | <20°C, sealed containers | [11] [21] [22] |

| Thermal Stability (onset) | Stable up to 150°C | Isovaleric acid + isoamyl alcohol | Avoid heating >150°C | [23] [14] [24] |

| Oxidative Stability | Susceptible to oxidation | Oxidized derivatives | Antioxidant addition | [25] [26] |

| Light Exposure | Light sensitive | Photo-degradation products | Store away from light | [11] [21] |

| pH Stability | Stable in neutral conditions | Hydrolysis products | Neutral pH conditions | [27] [24] [22] |

| Storage Recommendations | Cool, dry, dark conditions | Minimized degradation | Inert atmosphere preferred | [11] [21] [22] |

Physical Description

Colourless liquid with a fruity apple-like odou

XLogP3

Boiling Point

Density

UNII

GHS Hazard Statements

H411 (97.73%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]